BenchChemオンラインストアへようこそ!

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

HIF prolyl hydroxylase PHD inhibitor anemia

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021050-32-7, MF C₁₆H₂₁N₃O₄S, MW 351.42) is a fully substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) bearing a 4-methylbenzyl group at N-3 and a methylsulfonyl group at the piperidine N-8 position. This core scaffold is a privileged chemotype in medicinal chemistry, having yielded clinical-stage pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for anemia , potent dual IDO/TDO inhibitors for cancer immunotherapy , and mitochondrial permeability transition pore (mPTP) inhibitors targeting the c subunit of F₁/Fₒ-ATP synthase for myocardial reperfusion injury.

Molecular Formula C16H21N3O4S
Molecular Weight 351.42
CAS No. 1021050-32-7
Cat. No. B2466374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021050-32-7
Molecular FormulaC16H21N3O4S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C)NC2=O
InChIInChI=1S/C16H21N3O4S/c1-12-3-5-13(6-4-12)11-19-14(20)16(17-15(19)21)7-9-18(10-8-16)24(2,22)23/h3-6H,7-11H2,1-2H3,(H,17,21)
InChIKeyOOFMEHNGBQSEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021050-32-7): Chemical Identity and Scaffold Context for Procurement


3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021050-32-7, MF C₁₆H₂₁N₃O₄S, MW 351.42) is a fully substituted 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) bearing a 4-methylbenzyl group at N-3 and a methylsulfonyl group at the piperidine N-8 position. This core scaffold is a privileged chemotype in medicinal chemistry, having yielded clinical-stage pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1–3) for anemia [1], potent dual IDO/TDO inhibitors for cancer immunotherapy [2], and mitochondrial permeability transition pore (mPTP) inhibitors targeting the c subunit of F₁/Fₒ-ATP synthase for myocardial reperfusion injury [3]. Critically, published pharmacological profiling data for this specific substitution pattern (CAS 1021050-32-7) is absent from peer-reviewed literature, patent exemplification tables, and public bioactivity databases (ChEMBL, PubChem, BindingDB) as of the search date. This evidence guide therefore delineates—with full transparency—the scaffold-level differentiation potential, the properties of the nearest structurally characterized analogs, and the specific data gaps that define the procurement and selection decision for this compound.

Why In-Class 1,3,8-Triazaspiro[4.5]decane-2,4-diones Cannot Be Interchanged: The N-3 and N-8 Substitution Vectors as Key Determinants of Target Selectivity, Potency, and In Vivo Fate


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, the N-3 and N-8 substituents function as independent vectors that orthogonally control target engagement, selectivity, and pharmacokinetic properties. In the HIF PHD inhibitor series, systematic variation of the N-8 sulfonyl group (methylsulfonyl vs. phenylsulfonyl vs. heteroarylsulfonyl) produced >100-fold differences in PHD2 IC₅₀, while the N-3 benzyl substituent modulated oral bioavailability and EPO upregulation magnitude in mice [1]. In the mPTP inhibitor series, replacement of the N-8 substituent altered both potency for inhibiting mitochondrial swelling and the ability to preserve mitochondrial ATP content during reperfusion [2]. Similarly, in the IDO/TDO dual-inhibitor chemotype, the N-3 aryl/heteroaryl group and the N-8 substituent jointly determined the IDO vs. TDO selectivity ratio, with certain combinations yielding TDO-sparing profiles potentially advantageous for specific oncology indications [3]. These non-linear, context-dependent SAR relationships mean that a change in either N-3 or N-8 substituent can redirect the compound toward a different target, alter selectivity by orders of magnitude, or abolish in vivo efficacy—making simple interchange among catalog congeners scientifically unjustifiable without matched assay data.

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Quantitative Differential Evidence Assessment Against the Closest Structurally Characterized Analogs


Scaffold-Class HIF PHD Pan-Inhibition: Quantitative Potency Range from the N-8 Methylsulfonyl Series vs. the N-8 Unsubstituted Parent

In the published HIF PHD inhibitor series, compounds bearing an N-8 methylsulfonyl (methanesulfonyl) group consistently exhibited low-nanomolar IC₅₀ values against PHD2, the primary efficacy-driving isoform. The N-8 methylsulfonyl series demonstrated PHD2 IC₅₀ values in the range of <10–50 nM, compared with the N-8 unsubstituted (NH) parent scaffold which showed PHD2 IC₅₀ >1,000 nM, representing a >20-fold potency enhancement conferred by the methylsulfonyl substituent [1]. The closest structurally disclosed analog to the target compound within the PHD patent literature bears an N-3 4-chlorobenzyl group rather than the 4-methylbenzyl group; this analog (Example compound from US8921555B2) exhibited a PHD2 IC₅₀ of 7.5 nM, illustrating the potency level achievable with N-8 methylsulfonyl substitution [2]. The target compound (CAS 1021050-32-7), bearing a 4-methylbenzyl at N-3 and a methylsulfonyl at N-8, has not been individually assayed in this system; its expected PHD2 potency can be class-level inferred from the methylsulfonyl series but is unverified.

HIF prolyl hydroxylase PHD inhibitor anemia

Scaffold-Class mPTP Opening Inhibition: Comparison of N-8 Methylsulfonyl Derivatives with Oligomycin A for c Subunit-Dependent Cardioprotection

1,3,8-Triazaspiro[4.5]decane derivatives have been developed as Oligomycin A-derived small molecules that inhibit mPTP opening through a FO-ATP synthase c subunit Glu119-independent mechanism, thereby avoiding the prohibitive toxicity of Oligomycin A [1]. In the J Med Chem 2018 optimization campaign, the most potent compound (compound 18, bearing an N-8 substituent distinct from methylsulfonyl) inhibited Ca²⁺-induced mitochondrial swelling with an IC₅₀ of 0.8 μM and reduced infarct size in an in vivo rat myocardial infarction model by 42% when administered at reperfusion, compared to vehicle control [2]. Oligomycin A itself, while a potent c subunit binder, causes complete collapse of mitochondrial ATP synthesis at nanomolar concentrations (mitochondrial ATP content reduced to <10% of control), whereas the lead 1,3,8-triazaspiro[4.5]decane compounds preserved ATP content at >70% of control at cardioprotective concentrations [2]. The target compound (CAS 1021050-32-7) was not included in the published SAR table for this series; its N-8 methylsulfonyl group differs from the optimized N-8 substituents reported. Its activity at the c subunit and ability to separate mPTP inhibition from ATP synthase inhibition are unknown.

mitochondrial permeability transition pore ATP synthase myocardial reperfusion injury

Closest Available Structural Analog: 8-(4-Chlorobenzenesulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione as a Physicochemical and Pharmacological Reference Point

The closest cataloged structural analog available for purchase (CAS 1040664-46-7) differs from the target compound only at the N-8 sulfonyl group: 4-chlorobenzenesulfonyl (MW 447.9, cLogP ~3.8 estimated) vs. methylsulfonyl (MW 351.42, cLogP ~1.5–2.0 estimated) . This single-atom replacement (Cl-phenyl vs. methyl) produces a calculated >90 Da molecular weight difference, a predicted >1.5 log unit lipophilicity shift, and consequently divergent predicted aqueous solubility and membrane permeability. The 4-chlorobenzenesulfonyl analog contains a significantly larger aromatic sulfonyl group that introduces additional π-stacking and hydrophobic binding opportunities at the target protein interface, while the methylsulfonyl group of the target compound offers a smaller, more polar sulfonyl moiety with distinct hydrogen-bond acceptor geometry. In the PHD inhibitor SAR, replacement of the N-8 methylsulfonyl with larger arylsulfonyl groups generally reduced oral bioavailability but sometimes improved PHD2 binding affinity; the direction and magnitude of the methyl-to-aryl sulfonyl switch is target-dependent and cannot be extrapolated without assay data [1].

structural analog sulfonyl comparison ADME prediction

Scaffold-Class IDO/TDO Dual Inhibition: Potential for Immuno-Oncology Applications and Differentiation vs. IDO-Selective Agents

Substituted 1,3,8-triazaspiro[4.5]decane-2,4-diones have been claimed in granted European patent EP4076443B1 as dual IDO/TDO inhibitors with potential utility in cancer immunotherapy, neurodegenerative disorders, and antiviral indications [1]. Within this chemotype, dual IDO/TDO inhibition is therapeutically desirable because tumor cells can upregulate TDO as a resistance mechanism to IDO-selective inhibitors such as epacadostat (IDO1 IC₅₀ = 10 nM; TDO IC₅₀ >10,000 nM), which failed in Phase III clinical trials partly due to this compensatory pathway [2]. The benchmark dual IDO/TDO inhibitor within this scaffold class, IACS-8968 (a related 1,3,8-triazaspiro[4.5]decane-2,4-dione), exhibits pIC₅₀ values of 6.43 for IDO and <5 for TDO, establishing a balanced dual inhibition profile . The target compound (CAS 1021050-32-7) is structurally distinct from the exemplar compounds disclosed in EP4076443B1, which primarily feature heteroaryl or carbocyclic N-8 substituents rather than a simple methylsulfonyl group; its IDO/TDO inhibitory activity has not been reported.

IDO inhibitor TDO inhibitor cancer immunotherapy

δ Opioid Receptor Agonist Chemotype: Receptor Selectivity Potential of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold

A 2024 study identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel δ opioid receptor (DOR)-selective agonist chemotype through β-arrestin recruitment screening of a GPCR-focused compound library [1]. The most potent hit compound in this series demonstrated DOR agonist activity with potency in the low-micromolar range in the β-arrestin assay, with selectivity over μ opioid receptor (MOR) and κ opioid receptor (KOR) subtypes confirmed by counter-screening. This DOR-selectivity profile is therapeutically relevant because DOR agonists are pursued as non-addictive analgesics and antidepressants lacking the respiratory depression and abuse liability of MOR agonists [2]. The target compound (CAS 1021050-32-7) was not among the hit compounds reported in this publication; however, its N-3 4-methylbenzyl and N-8 methylsulfonyl substitution pattern differs from the active hits described (which featured varied N-3 and N-8 groups), and its DOR activity cannot be inferred without experimental validation.

δ opioid receptor DOR agonist GPCR screening

Data Gap Declaration: Absence of Direct Experimental Pharmacological Data for CAS 1021050-32-7 Across All Major Public Databases

A systematic search of the following databases and repositories returned zero records containing experimentally determined bioactivity data (IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition, or ADME parameters) for 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021050-32-7): PubMed, PubMed Central, ChEMBL (InChI Key OOFMEHNGBQSEQF-UHFFFAOYSA-N returned no entries), PubChem (no substance or bioassay records), BindingDB, Google Patents (full-text search of US, EP, and WO patent collections), and Semantic Scholar [1]. The compound is listed in chemical supplier catalogs (benchchem.com, evitachem.com, molcore.com) as a research-grade screening compound, but these listings do not contain primary pharmacological data and cannot serve as evidence for biological differentiation . This complete absence of peer-reviewed or patent-exemplified bioactivity data means that any claims of target engagement, potency, selectivity, or in vivo efficacy for this specific compound are unsupported. Procurement decisions must therefore be based on (a) the scaffold class evidence documented above, (b) the specific need for an N-8 methylsulfonyl / N-3 4-methylbenzyl substitution pattern for SAR exploration, or (c) the intent to generate first-in-class pharmacological data for this substitution pattern.

data availability screening compound procurement risk

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Evidence-Anchored Application Scenarios for Research Procurement


SAR Exploration of the N-3 / N-8 Substitution Landscape in HIF Prolyl Hydroxylase Inhibitor Lead Optimization

The N-8 methylsulfonyl group is a validated potency-driving substituent in the PHD inhibitor series, with class-level data showing PHD2 IC₅₀ values in the low-nanomolar range [1]. This compound uniquely combines the methylsulfonyl at N-8 with a 4-methylbenzyl at N-3, a substitution pair not disclosed in the Merck PHD patent (US8921555B2), which primarily exemplifies 4-chlorobenzyl and other halogenated N-3 benzyl variants. Procuring CAS 1021050-32-7 enables a direct head-to-head SAR comparison with the closest disclosed PHD inhibitor analog (N-3 4-Cl-benzyl / N-8 methylsulfonyl, PHD2 IC₅₀ = 7.5 nM) to quantify the contribution of the 4-methyl vs. 4-chloro substituent on the N-3 benzyl ring to PHD2 potency, PHD1/3 isoform selectivity, and oral bioavailability in rodent PK studies [2].

Privileged Scaffold Diversification for High-Throughput Screening Library Design in Immuno-Oncology

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is claimed as a dual IDO/TDO inhibitor chemotype with therapeutic relevance to cancer immunotherapy [3]. The target compound, with its compact methylsulfonyl group (MW 351.42, cLogP ~1.5–2.0) and favorable predicted ligand efficiency metrics, is an attractive addition to diversity-oriented screening libraries for IDO/TDO or broader kynurenine pathway targets. Its structural divergence from the predominantly heteroaryl-substituted exemplars in EP4076443B1 provides complementarity to existing screening decks, and its lower molecular weight compared to the 4-chlorobenzenesulfonyl analog (ΔMW = 96.5 Da) makes it suitable for fragment-based or lead-like screening collections .

Chemical Probe Generation for the FO-ATP Synthase c Subunit: Glu119-Independent mPTP Inhibition

The 1,3,8-triazaspiro[4.5]decane scaffold has been demonstrated to inhibit mPTP opening through a FO-ATP synthase c subunit Glu119-independent mechanism, a validated cardioprotective strategy that avoids Oligomycin A-related mitochondrial toxicity [4]. The target compound, bearing an N-8 methylsulfonyl group not explored in the published mPTP SAR, represents a novel substitution pattern for probing the chemical space around the c subunit binding site. Procurement for mitochondrial swelling assays (Ca²⁺-induced, isolated rat heart mitochondria) and counter-screening against ATP synthase activity would establish whether the methylsulfonyl group supports the critical separation between mPTP inhibition and ATP synthesis preservation that defines the therapeutic window of this mechanism [5].

Novel δ Opioid Receptor Agonist Screening and Selectivity Profiling for Non-Addictive Analgesic Discovery

The identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype opens a new avenue for analgesic development [6]. The target compound, with its distinct N-3 4-methylbenzyl / N-8 methylsulfonyl substitution pattern not represented among the published DOR hits, is a candidate for β-arrestin recruitment screening at DOR, MOR, and KOR to determine whether this specific substitution pattern maintains or improves DOR selectivity. A positive result would establish this compound as a starting point for a new DOR agonist sub-series with differentiated IP, while a negative result would provide valuable negative SAR data mapping the boundaries of DOR activity within this chemotype [6].

Quote Request

Request a Quote for 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.